molecular formula C13H16N4 B13426621 1-isopropyl-3-phenyl-1H-pyrazole-5-carboximidamide

1-isopropyl-3-phenyl-1H-pyrazole-5-carboximidamide

Cat. No.: B13426621
M. Wt: 228.29 g/mol
InChI Key: PSRBUAANAZOHNR-UHFFFAOYSA-N
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Description

1-Isopropyl-3-phenyl-1H-pyrazole-5-carboximidamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-phenyl-1H-pyrazole-5-carboximidamide typically involves the reaction of pyrazole derivatives with appropriate reagents. One common method is the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization and subsequent functionalization . The reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts such as phosphine-free or copper-based systems .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-3-phenyl-1H-pyrazole-5-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, chlorine, and various acids and bases. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

1-Isopropyl-3-phenyl-1H-pyrazole-5-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isopropyl-3-phenyl-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Isopropyl-3-phenyl-1H-pyrazole-5-carboximidamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its isopropyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

5-phenyl-2-propan-2-ylpyrazole-3-carboximidamide

InChI

InChI=1S/C13H16N4/c1-9(2)17-12(13(14)15)8-11(16-17)10-6-4-3-5-7-10/h3-9H,1-2H3,(H3,14,15)

InChI Key

PSRBUAANAZOHNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=CC=C2)C(=N)N

Origin of Product

United States

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